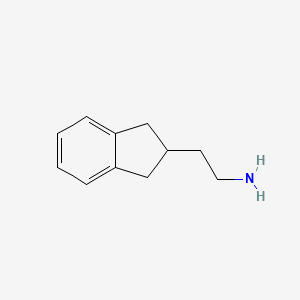

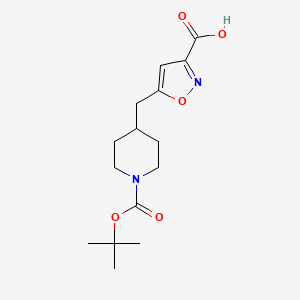

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine involves different chemical reactions such as reductive amination, oxidation, and reduction. The compound can be synthesized using a wide range of methods and reagents such as sodium borohydride, hydrogen gas, and palladium catalysts.Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It is a symmetrical tertiary amine with a molecular formula of C11H15N.Aplicaciones Científicas De Investigación

Polymerizable Molecules Development

One significant application of the 2,3-dihydro-1H-indene core structure, related to 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine, is in the development of diverse polymerizable molecules (monomers). These monomers are produced through [2 + 2 + 2] cycloaddition reactions of 1,6-diynes and alkynes, catalyzed by specific reagents, yielding a variety of polymerizable molecules with potential applications in materials science (Watanabe et al., 2010).

Advanced Synthesis Techniques

The compound's structural motif, particularly the amine functionality, facilitates novel synthetic routes in organic chemistry. For instance, metal-free photosensitized oxyimination of unactivated alkenes with bifunctional oxime carbonates highlights a method for introducing both amine and alcohol functionalities into alkene feedstocks in a single step, addressing a significant challenge in the synthesis of high-value organic molecules (Patra et al., 2021).

Catalysis and Chemical Transformations

Moreover, research into direct synthesis of amides from alcohols and amines, producing amides and molecular hydrogen as the only products, signifies the role of catalysts in efficient chemical transformations. This process, catalyzed by a ruthenium complex, demonstrates an advanced method for acylating primary amines with alcohols, offering a sustainable approach to amide synthesis (Gunanathan et al., 2007).

Material Science Applications

In the realm of materials science, the functional modification of polymers through amine compounds showcases the utility of such chemical structures in enhancing the properties of materials. Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels, modified through condensation with various amines, exhibit increased swelling and thermal stability, suggesting applications in medical fields (Aly & El-Mohdy, 2015).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been known to interact with various biological targets, contributing to a broad range of chemical and biological properties .

Result of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine . .

Propiedades

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTAAFFEAQTQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

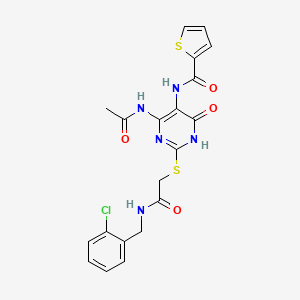

![[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B2749809.png)

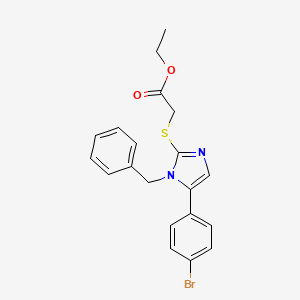

![9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749812.png)

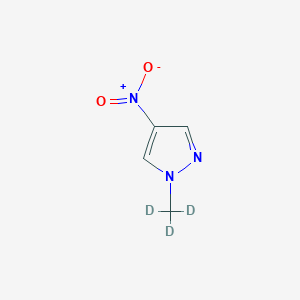

![2-methyl-7,8,9,10-tetrahydro-6H-pyrido[3',2':4,5]imidazo[1,2-a]azepine-4-carboxylic acid](/img/structure/B2749818.png)

![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2749824.png)

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2749832.png)